2-Chlorothionicotinamide
Overview
Description
2-Chlorothionicotinamide is an organosulfur compound with the molecular formula C6H5ClN2S It is a derivative of nicotinamide, where the amide group is replaced by a thioamide group, and a chlorine atom is substituted at the 2-position of the pyridine ring
Mechanism of Action
Target of Action
2-Chloro-thionicotinamide is a derivative of thionicotinamide, which is known to inhibit Nicotinamide Adenine Dinucleotide Kinase (NADK) in humans . NADK is an enzyme that plays a crucial role in the phosphorylation of Nicotinamide Adenine Dinucleotide (NAD+) to Nicotinamide Adenine Dinucleotide Phosphate (NADP+), using ATP as the phosphate donor .
Mode of Action
2-Chloro-thionicotinamide interacts with its target, NADK, by inhibiting its activity . This inhibition disrupts the normal conversion of NAD+ to NADP+, which is a critical process in various metabolic and biosynthetic pathways .
Biochemical Pathways
The inhibition of NADK by 2-Chloro-thionicotinamide affects the NAD+/NADP+ balance in the cell, which in turn impacts several biochemical pathways. NADP+ is reduced to NADPH by dehydrogenases, particularly glucose-6-phosphate dehydrogenase and malic enzymes . NADPH acts as an important cofactor in various metabolic and biosynthetic pathways, including the synthesis of nucleotides, proteins, and fatty acids . It is also essential for neutralizing reactive oxygen species (ROS) generated by increased metabolic activity .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that these properties could significantly impact the bioavailability of 2-chloro-thionicotinamide .
Result of Action
The inhibition of NADK by 2-Chloro-thionicotinamide can lead to a decrease in NADPH levels in the cell . This can disrupt normal cellular metabolism and increase the levels of ROS, potentially leading to oxidative stress . In cancer cells, this disruption can inhibit cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-thionicotinamide. For instance, the presence of other chemicals in the environment can affect the compound’s stability and its ability to interact with its target . Additionally, the pH and temperature of the environment can influence the compound’s solubility and therefore its bioavailability
Biochemical Analysis
Biochemical Properties
2-Chloro-thionicotinamide is part of a group of nicotinamide derivatives that have been synthesized and characterized using spectral techniques . These compounds are investigated computationally, and their electronic properties are examined using HOMO/LUMO contour plot and MEP maps .
Cellular Effects
It is known that nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide, can alter cellular NAM and SAM levels, which in turn, affects NAD±dependent redox reactions and signaling pathways, and remodels cellular epigenetic states .
Molecular Mechanism
It is known that zinc halide complexes of thionicotinamide are prepared and characterized by thermal analysis, IR, and NMR spectroscopy . The zinc atom is coordinated by two thionicotinamide ligands through nitrogen atoms and two chloride ions in a distorted tetrahedral coordination environment .
Temporal Effects in Laboratory Settings
It is known that the evaluation of effects which vary over time is essential in laboratory settings .
Dosage Effects in Animal Models
It is known that animal models have played a critical role in exploring and describing disease pathophysiology and surveying new therapeutic agents .
Metabolic Pathways
It is known that NNMT, an enzyme that interacts with nicotinamide, is closely linked to the levels of NAM, SAM, 1-MNAM, and SAH in tumor cells .
Transport and Distribution
It is known that the zinc atom is coordinated by two thionicotinamide ligands through nitrogen atoms and two chloride ions in a distorted tetrahedral coordination environment .
Subcellular Localization
It is known that the zinc atom is coordinated by two thionicotinamide ligands through nitrogen atoms and two chloride ions in a distorted tetrahedral coordination environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorothionicotinamide can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride, which is then reacted with ammonium thiocyanate to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorothionicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thioamide group can be oxidized to form sulfonamides or sulfinamides.
Reduction: The thioamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted nicotinamides with various functional groups.
Oxidation: Products include sulfonamides or sulfinamides.
Reduction: Products include primary amines.
Scientific Research Applications
2-Chlorothionicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent. Its derivatives have shown activity against various bacterial and fungal strains.
Materials Science:
Biological Studies: It serves as a tool compound in studying the biological pathways involving nicotinamide derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinamide: Similar structure but with an amide group instead of a thioamide group.
2-Chloropyridine-3-thiocarboxamide: Similar structure but with a different substitution pattern on the pyridine ring.
Nicotinamide: The parent compound with an amide group and no chlorine substitution.
Uniqueness
2-Chlorothionicotinamide is unique due to the presence of both a thioamide group and a chlorine atom, which confer distinct chemical reactivity and biological activity. The thioamide group enhances its ability to form covalent bonds with biological targets, while the chlorine atom increases its lipophilicity and binding affinity to specific receptors.
Properties
IUPAC Name |
2-chloropyridine-3-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBDAMGTUPCTOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576027 | |
Record name | 2-Chloropyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240596-59-1 | |
Record name | 2-Chloropyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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